(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
Description
(1S,3S,4S)-Ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a cyclohexane-based chiral compound featuring:
- Ethyl ester at the 1-position.
- Amino group at the 3-position.
- tert-Butoxycarbonyl (Boc)-protected amino group at the 4-position. The stereochemistry (1S,3S,4S) confers distinct spatial arrangements critical for reactivity and biological interactions. Its Boc group serves as a temporary protective moiety for amines during multi-step syntheses .
Properties
IUPAC Name |
ethyl (1S,3S,4S)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJYOYONMCBZHC-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@H](C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure includes an amino group and a tert-butoxycarbonyl (Boc) protecting group, which may influence its biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and potential applications in drug development.
- Molecular Formula : C14H26N2O4
- Molecular Weight : 286.37 g/mol
- CAS Number : 1392745-50-4
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the amino group suggests potential interactions with receptors or enzymes involved in neurotransmission or metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. This property is essential for developing new antibiotics amid rising antibiotic resistance.
- Cytotoxicity : A study on structurally related compounds demonstrated selective cytotoxicity against tumorigenic cell lines, suggesting that this compound may also possess anticancer properties. Further investigations are needed to elucidate its efficacy and safety profiles in cancer models.
- Neuroprotective Effects : Some derivatives have shown promise in enhancing GABAergic transmission, which could be beneficial for treating neurological disorders such as epilepsy and anxiety. The modulation of neurotransmitter levels through such compounds could lead to novel therapeutic strategies.
Data Table: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from cyclohexane derivatives. The Boc group serves as a protective measure during synthesis and can be removed under mild acidic conditions to yield the free amine for further biological testing.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C14H26N2O4
- Molecular Weight : 286.37 g/mol
- IUPAC Name : Ethyl (1S,3S,4S)-3-amino-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
- CAS Number : 1392745-50-4
The structure features a cyclohexane ring with amino and carboxylate functional groups, making it a versatile building block in organic synthesis.
Drug Development
One of the primary applications of (1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is in the development of pharmaceuticals. Its structural properties allow it to serve as an intermediate in synthesizing various bioactive compounds.
- Edoxaban Synthesis : This compound has been identified as an impurity in the synthesis of Edoxaban, an anticoagulant medication. The presence of this compound can affect the purity and efficacy of the final product, making its study crucial for quality control in pharmaceutical manufacturing .
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group for amino acids. The ability to introduce this group allows for selective reactions during peptide formation.
- Boc Protection : The compound can be utilized to protect amino groups during the synthesis of peptides, facilitating the assembly of complex structures while preventing unwanted reactions at these sites .
Biological Studies
Research into the biological activity of compounds similar to this compound suggests potential applications in various therapeutic areas.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Investigating its mechanism of action could lead to new cancer therapies .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
(1S,3R,4S)-Ethyl 4-Amino-3-(tert-Butoxycarbonylamino)Cyclohexanecarboxylate Oxalate
- Key Differences : Configuration at C3 (R vs. S in the target compound).
- Impact :
- Altered hydrogen-bonding and steric interactions affect solubility and stability.
- Used as a reactant for synthesizing oxadiazole compounds with cyclohexanediamine moieties, suggesting divergent reactivity compared to the (3S) isomer .
- Safety Profile : Hazardous (H302, H315, H319, H335) due to toxicity and irritancy .
(1S,2R,3S,4R)-3-(tert-Butoxycarbonylamino)Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Key Differences : Bicyclic framework vs. cyclohexane ring.
Substituent Modifications
Ethyl (1S,3R,4S)-4-(tert-Butoxycarbonylamino)-3-Fluoro-Cyclohexanecarboxylate
- Key Differences : Fluoro substituent at C3.
- Impact :
Methyl (1R,3S)-3-(tert-Butoxycarbonylamino)Cyclohexanecarboxylate
- Key Differences : Methyl ester vs. ethyl ester.
- Impact :
Ethyl (1S,3R,4S)-4-Azido-3-(tert-Butoxycarbonylamino)Cyclohexane-1-carboxylate
- Key Differences : Azido group at C4.
- Impact :
Ethyl 5-[(3R)-4-(tert-Butoxycarbonylamino)-3-Hydroxybutyl]Thiophene-2-carboxylate
Comparative Data Table
Research Implications
- Stereochemistry : The 3S configuration in the target compound may favor interactions with chiral enzyme pockets compared to 3R isomers .
- Substituent Effects : Ethyl esters enhance lipophilicity for tissue penetration, whereas fluorination or azido groups enable click chemistry applications .
- Safety : Boc-protected cyclohexane derivatives generally require careful handling due to irritancy and toxicity risks .
Preparation Methods
Starting Material Preparation
- Key Intermediate: (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octane-7-one
- This bicyclic ketone is reacted with ethanol and potassium carbonate under reflux at 90°C for 2 hours to form an ethyl ester intermediate.
Azide Substitution and Amination
- The intermediate is treated with sodium azide and ammonium chloride in N,N-dimethylformamide (DMF) at 80°C for 2 hours, facilitating the substitution of the iodo group with an azide.
- Subsequent reduction of the azide to the amino group is achieved via catalytic hydrogenation.
Boc Protection
- The free amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of 10% palladium on activated carbon under a hydrogen atmosphere overnight.
- This step yields the Boc-protected amino derivative.
Purification
- The product is isolated by filtration to remove insoluble matter.
- Concentration under reduced pressure follows.
- Final purification is performed using silica gel column chromatography with hexane:ethyl acetate solvent gradients.
- Reprecipitation from a hexane-methylene chloride system affords the pure white solid.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Ethanol, potassium carbonate | 90°C | 2 h | — | Reflux; forms ethyl ester intermediate |
| Azide substitution | Sodium azide, ammonium chloride, DMF | 80°C | 2 h | — | Converts iodo to azide |
| Boc protection & hydrogenation | Di-tert-butyl dicarbonate, 10% Pd/C, H2 atmosphere | Room temp | Overnight | 67 | Protects amino group; catalytic hydrogenation |
| Purification | Silica gel chromatography, hexane:ethyl acetate gradient | — | — | — | Final isolation and purification |
Analytical Characterization
- 1H-NMR (400 MHz, CDCl3): Signals consistent with ethyl ester, Boc group, and cyclohexane protons, confirming structure and stereochemistry.
- Optical Rotation: $$[\alpha]_D^{25} = -26.8^\circ$$ (c=1.0, CHCl3), indicating stereochemical purity.
Notes on Stereochemistry and Purity
- The synthetic route carefully controls stereochemistry to obtain the (1S,3S,4S) isomer.
- The composition is substantially free from other stereoisomers or their salts.
- Purification steps, including selective extraction and chromatography, ensure high purity (typically >95%).
Summary Table of Key Synthetic Parameters
| Parameter | Description |
|---|---|
| Starting material | (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octane-7-one |
| Key reagents | Potassium carbonate, sodium azide, ammonium chloride, di-tert-butyl dicarbonate, Pd/C |
| Solvents | Ethanol, DMF, ethyl acetate, hexane, methylene chloride |
| Reaction temperatures | 80–90°C (substitution and esterification), room temperature (Boc protection) |
| Catalysts | 10% Palladium on activated carbon |
| Purification methods | Silica gel chromatography, recrystallization |
| Typical yield | Approximately 67% |
| Stereochemical outcome | (1S,3S,4S) isomer with high stereochemical purity |
Research Findings and Industrial Relevance
- This compound is a key intermediate in the synthesis of bioactive molecules, including Edoxaban, an anticoagulant drug.
- The preparation method emphasizes stereochemical control and purity, critical for pharmaceutical applications.
- The use of Boc protection facilitates downstream synthetic transformations by masking the amino functionality.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
